molecular formula C25H35N3O6S B562412 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid CAS No. 83592-10-3

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

Cat. No. B562412
CAS RN: 83592-10-3
M. Wt: 505.63
InChI Key: OOTNIMUKQVRCGZ-SKPFHBQLSA-N
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Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, also known as BPE, is a product used for proteomics research1. It is a reagent for covalently attaching Biotin to proteins via a cleavable connector arm23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid. However, it is commercially available from several suppliers2.



Molecular Structure Analysis

The molecular formula of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is C25H35N3O6S1. For a detailed molecular structure, you may refer to databases like PubChem4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid.



Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 177-179°C. It has a predicted density of 1.37±0.1 g/cm3. It is hygroscopic and should be stored in a -20°C freezer under an inert atmosphere. It is soluble in methanol2.


Scientific Research Applications

  • Protein Labeling and Recovery : A study by Mouton et al. (1982) describes the use of a reagent, which includes 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, for covalently attaching biotin to proteins via a cleavable connector arm. This method allows for selective retrieval of labeled compounds from complex mixtures using immobilized avidin, with the compounds being released under conditions that do not denature proteins. This technique has potential applications in protein purification and analysis (Mouton, Pang, Natraj, & Shafer, 1982).

  • Material Science Applications : Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid (a related compound) as an organic modifier in layered double hydroxides. This research indicates potential applications in creating fully biodegradable green materials with high thermal stability and mechanical reinforcement. These materials could be utilized in a wide range of applications due to their multifunctional properties, including potential antibacterial and antioxidant uses (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).

  • Amino Acid Biosynthesis : Research by Sauer, Erfle, and Mahadevan (1975) on amino acid biosynthesis in mixed rumen cultures demonstrated the use of propionic acid (related to the compound ) for isoleucine biosynthesis. This study provides insights into the metabolic pathways and processes involved in amino acid production, which can be valuable in understanding and engineering biosynthetic pathways (Sauer, Erfle, & Mahadevan, 1975).

  • Microbial Propionic Acid Production : A study by Gonzalez-Garcia et al. (2017) discusses the microbial production of propionic acid, which is related to the compound of interest. This research offers insights into the metabolic pathways and fermentation processes involved in propionic acid production, with implications for its use in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).

  • Pharmaceutical Applications : The synthesis and study of derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid for potential pharmaceutical applications were conducted by Mikolasch et al. (2002). They explored the derivatization of this natural compound by laccase-catalyzed N-coupling with aromatic and aliphatic amines, indicating its potential in developing new pharmaceutical compounds (Mikolasch, Hammer, Jonas, Popowski, Stielow, & Schauer, 2002).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

Given its role in proteomics research, the future directions of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid could involve its use in developing new biochemical assays and techniques. However, specific future directions are not mentioned in the sources I found.


Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, you may want to refer to scientific literature or contact experts in the field.


properties

IUPAC Name

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNIMUKQVRCGZ-SKPFHBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652474
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

CAS RN

83592-10-3
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
CA Mouton, D Pang, CV Natraj, JA Shafer - Archives of Biochemistry and …, 1982 - Elsevier
The preparation of a reagent which can be used to attach biotin to proteins via a cleavable connector arm is described. The reagent, 3-(4-(N-biotinoyl-6-aminocaproyloxy)phenyl)…
Number of citations: 29 www.sciencedirect.com
N Singh - 2008 - search.proquest.com
Increased expression of B cell lymphoma-2 (Bcl-2), an anti-apoptotic protein, sustains epithelial cell hyperplasia that is associated with mucus hypersecretion and can facilitate the …
Number of citations: 0 search.proquest.com
C Corona - 2006 - search.proquest.com
An efficient synthesis of a terminal alkyne derived from d-biotin was developed to provide an alternative for carboxyl-based biotinylation. Preservation of the biotin tetrahydrothiophene …
Number of citations: 2 search.proquest.com

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